Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the desired product . Another method involves the use of dicationic molten salts as catalysts, which also provides high yields and is environmentally friendly . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anti-tumor agent, with some derivatives showing promising activity against cancer cell lines . It also exhibits neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases . Additionally, it has applications in material science, where it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as JAK1 and JAK2, which are involved in inflammatory pathways . It also interacts with proteins involved in neuroprotection, such as ATF4 and NF-kB, leading to the inhibition of ER stress and apoptosis .
Comparison with Similar Compounds
Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural features but differ in their biological activities and applications. For example, pyrazolo[3,4-d]pyrimidine derivatives are known for their CDK2 inhibitory activity, making them potential candidates for cancer treatment . In contrast, this compound has shown broader applications, including neuroprotection and anti-inflammatory effects .
Properties
Molecular Formula |
C18H20N4O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 2-benzylsulfanyl-7-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H20N4O2S/c1-3-8-15-14(16(23)24-4-2)11-19-17-20-18(21-22(15)17)25-12-13-9-6-5-7-10-13/h5-7,9-11H,3-4,8,12H2,1-2H3 |
InChI Key |
MXZJTQHYPWMWAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NC2=NC(=NN12)SCC3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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